![molecular formula C17H17N5O4 B2705994 2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid CAS No. 878736-45-9](/img/structure/B2705994.png)
2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
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Description
The compound “2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . A method for the synthesis of substituted imidazo pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The main literature method for the synthesis of imidazo pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo pyridine .Scientific Research Applications
- MMPIA has been utilized in catalytic protodeboronation reactions. Unlike many protocols for functionalizing alkyl boronic esters, protodeboronation is not well-developed. However, MMPIA enables the efficient removal of the boron moiety from 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method has been applied to achieve formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
- MMPIA can be incorporated into the matrix of bromobutyl rubber (BIIR) to enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR. This modification improves the rubber’s properties .
- As an antioxidant, MMPIA exhibits higher oxidation stability in distilled biodiesel. Its use in biodiesel applications can enhance fuel stability and reduce oxidative degradation .
- MMPIA has been used in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B. Its stability and reactivity make it valuable for chemical transformations, especially those involving boron-containing compounds .
Catalytic Protodeboronation
Rubber Modification
Antioxidant Properties
Total Synthesis and Chemical Transformations
properties
IUPAC Name |
2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-10-3-5-11(6-4-10)20-7-8-21-13-14(18-16(20)21)19(2)17(26)22(15(13)25)9-12(23)24/h3-6H,7-9H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWMSAIEXHDKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Methyl-8-(4-methylphenyl)-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]pur in-3-yl]acetic acid |
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